Tetraisopropyl Difluoromethylenebisphosphonate

HIV-1 Reverse Transcriptase Inhibition Nucleotide Analog Competitive Inhibitor

Tetraisopropyl Difluoromethylenebisphosphonate (CAS 78715-59-0) is a protected, lipophilic organophosphorus compound within the fluorinated bisphosphonate class. Its core difluoromethylene (CF₂) motif serves as an isopolar and isosteric mimic of the bridging oxygen in pyrophosphate, conferring exceptional metabolic stability to derived nucleotide analogs.

Molecular Formula C13H28F2O6P2
Molecular Weight 380.3 g/mol
CAS No. 78715-59-0
Cat. No. B028032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraisopropyl Difluoromethylenebisphosphonate
CAS78715-59-0
SynonymsP,P’-Difluoromethylene-bis-phosphonic Acid P,P,P’,P’-Tetrakis(1-methylethyl) Ester;  Difluoromethylene-bis-phosphonic Acid Tetrakis(1-methylethyl) Ester
Molecular FormulaC13H28F2O6P2
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C
InChIInChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3
InChIKeyQIZWQCNFQZUTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraisopropyl Difluoromethylenebisphosphonate (CAS 78715-59-0): A Critical Building Block for Non-Hydrolyzable Nucleotide Mimics


Tetraisopropyl Difluoromethylenebisphosphonate (CAS 78715-59-0) is a protected, lipophilic organophosphorus compound within the fluorinated bisphosphonate class [1]. Its core difluoromethylene (CF₂) motif serves as an isopolar and isosteric mimic of the bridging oxygen in pyrophosphate, conferring exceptional metabolic stability to derived nucleotide analogs [2]. While the compound itself is an ester-protected prodrug/synthetic intermediate, its primary value lies in enabling the synthesis of non-hydrolyzable 5'-triphosphate and 5'-diphosphate mimics for transcriptase and kinase inhibition studies .

Why Tetraisopropyl Difluoromethylenebisphosphonate Cannot Be Replaced by Non-Fluorinated or Alternative Ester Bisphosphonates


Generic substitution among bisphosphonate esters is invalid due to profound differences in biological activity and physicochemical properties. The difluoromethylene (CF₂) unit is not merely a substituent; it fundamentally alters the electronic environment and metabolic fate of the resulting nucleotide analogs compared to non-fluorinated methylene (CH₂) analogs [1]. Furthermore, the choice of ester protecting group (isopropyl vs. ethyl) governs downstream deprotection conditions and overall synthetic route feasibility . Attempting to substitute Tetraisopropyl Difluoromethylenebisphosphonate with Tetraisopropyl Methylenebisphosphonate (CAS 1660-95-3) or Tetraethyl Difluoromethylenebisphosphonate (CAS 78715-58-9) without quantitative justification introduces unacceptable risk of reduced target inhibition, altered pharmacokinetic profiles, or complete synthetic failure.

Quantitative Differentiation of Tetraisopropyl Difluoromethylenebisphosphonate Against Closest Analogs


10-Fold Superior HIV-1 Reverse Transcriptase Inhibition versus Non-Fluorinated Methylene Analog

The difluoromethylenephosphonate analog synthesized from this compound demonstrates a 10-fold increase in competitive inhibition of HIV-1 reverse transcriptase compared to the methylenephosphonate analog derived from the non-fluorinated comparator [1]. This direct comparison quantifies the functional advantage conferred by the fluorine substitution.

HIV-1 Reverse Transcriptase Inhibition Nucleotide Analog Competitive Inhibitor

Enhanced Dephosphorylation Stability in Biological Media for Non-Hydrolyzable Mimics

Nucleotide analogs synthesized with a difluoromethylenebisphosphonate moiety, for which Tetraisopropyl Difluoromethylenebisphosphonate is a key precursor, exhibit greatly enhanced stability to dephosphorylation in fetal blood serum relative to AZT-triphosphate (AZTTP) and other natural nucleoside triphosphates [1]. This class-level property is a direct result of the CF₂ bridge replacing the hydrolytically labile oxygen.

Metabolic Stability Dephosphorylation Resistance Nucleotide Prodrug

Higher Molecular Weight and Lipophilicity Compared to Tetraethyl Analog for Synthetic Manipulation

The isopropyl ester analog (MW 380.3 g/mol) possesses a higher molecular weight and significantly greater steric bulk than the tetraethyl analog (MW 324.20 g/mol) [1]. This difference in ester group influences solubility, volatility (boiling point 97-100°C at 0.01 Torr for the isopropyl compound), and the lability of the protecting group during subsequent synthetic steps, offering a distinct deprotection profile.

Physicochemical Properties Molecular Weight Lipophilicity

Validated Synthetic Route as Precursor to Active Bisphosphonic Acid

The specific utility of this tetraisopropyl ester is validated by its demonstrated conversion to the active difluoromethylenebisphosphonic acid. This was achieved via acetyl hypofluorite-mediated fluorination of tetraisopropyl methylenebisphosphonate followed by ester hydrolysis [1]. This established protocol provides a reliable, literature-supported route that may not be directly applicable or as efficient with the alternative tetraethyl ester due to differing hydrolysis kinetics.

Synthetic Intermediate Fluorination Hydrolysis

Optimized Application Scenarios for Tetraisopropyl Difluoromethylenebisphosphonate in Research


Synthesis of Metabolically Stable Antiviral Nucleotide Inhibitors

This compound is the precursor of choice for synthesizing non-hydrolyzable triphosphate mimics targeting viral polymerases, such as HIV-1 reverse transcriptase. The resulting analogs demonstrate a 10-fold improvement in inhibitory activity over methylene analogs [1] and exhibit greatly enhanced resistance to serum dephosphorylation compared to natural nucleotides [2]. This makes it essential for developing antiviral probes and lead compounds with prolonged intracellular half-lives.

Preparation of Kinase-Resistant 5'-Diphosphate Mimics

The compound serves as a key intermediate for generating 5'-diphosphate mimics used in transcriptase and glycerol kinase inhibition studies [1]. The CF₂ bridge prevents enzymatic cleavage of the phosphoanhydride bond, allowing researchers to study kinase function and nucleotide binding without the confounding variable of rapid substrate turnover.

Synthesis of Pyrophosphate Bioisosteres for Enzyme Mechanistic Studies

As established by Blackburn et al., difluoromethylenebisphosphonic acid derivatives (accessed via this tetraisopropyl ester) are among the best isopolar and isosteric mimics of pyrophosphate [1]. Researchers investigating enzymes that utilize pyrophosphate (e.g., certain synthetases and polymerases) can employ this building block to create stable, non-cleavable analogs for crystallography, binding assays, and mechanistic enzymology.

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